molecular formula C23H36O4 B057458 Prostaglandin A2 isopropyl ester CAS No. 114084-85-4

Prostaglandin A2 isopropyl ester

Cat. No.: B057458
CAS No.: 114084-85-4
M. Wt: 376.5 g/mol
InChI Key: MYNMJEGQTXQGKQ-RXMNKVFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iliren, also known as Tiaprost, is a synthetic analogue of prostaglandin F2α. It is primarily used in veterinary medicine for its luteolytic properties, which help in the synchronization of estrus in livestock. The compound has a molecular formula of C20H28O6S and a molecular weight of 396.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iliren involves several steps, starting from the appropriate cyclopentane derivativeThe reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Iliren follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Iliren undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogues of Iliren .

Scientific Research Applications

Iliren has several scientific research applications, including:

Mechanism of Action

Iliren exerts its effects by mimicking the action of natural prostaglandin F2α. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This results in the regression of the corpus luteum and the synchronization of estrus in livestock .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Iliren

Iliren is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for prostaglandin receptors make it particularly effective for estrus synchronization .

Properties

CAS No.

114084-85-4

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate

InChI

InChI=1S/C23H36O4/c1-4-5-8-11-20(24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-18(2)3/h6,9,14-21,24H,4-5,7-8,10-13H2,1-3H3/b9-6-,16-14+/t19-,20-,21+/m0/s1

InChI Key

MYNMJEGQTXQGKQ-RXMNKVFOSA-N

SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O

Synonyms

PGA2 isopropyl ester
prostaglandin A2 isopropyl este

Origin of Product

United States

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